![molecular formula C22H20N2O2S B12457625 N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide](/img/structure/B12457625.png)
N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide is a complex organic compound that features a benzoxazole ring, a thiophene ring, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the butan-2-yl group. The phenyl group is then attached to the benzoxazole ring, and finally, the thiophene-2-carboxamide moiety is introduced. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques. The scalability of the process would be a key consideration to meet the demands of various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups like halides or alkyl chains.
Applications De Recherche Scientifique
N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a precursor in various organic reactions.
Biology: The compound may have potential as a probe or marker in biological studies, helping to elucidate biochemical pathways and interactions.
Medicine: Research into its pharmacological properties could reveal potential therapeutic uses, such as in the development of new drugs or treatments.
Industry: The compound’s unique properties might make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.
Mécanisme D'action
The mechanism by which N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide include other benzoxazole derivatives, thiophene derivatives, and carboxamide-containing compounds. Examples include benzylamine and various biogenic volatile organic compounds .
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement can confer distinct chemical and physical properties, making it valuable for specific applications that other similar compounds might not be suitable for.
Propriétés
Formule moléculaire |
C22H20N2O2S |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
N-[4-(5-butan-2-yl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H20N2O2S/c1-3-14(2)16-8-11-19-18(13-16)24-22(26-19)15-6-9-17(10-7-15)23-21(25)20-5-4-12-27-20/h4-14H,3H2,1-2H3,(H,23,25) |
Clé InChI |
QBUGFDFLTWEDHV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


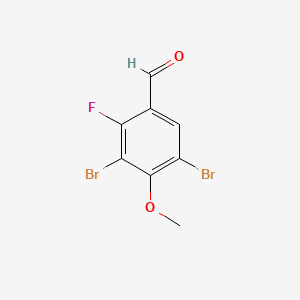
![2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}naphthalen-1-ol](/img/structure/B12457550.png)
![3,3-Dimethyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid](/img/structure/B12457551.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12457552.png)
![5-butylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12457560.png)
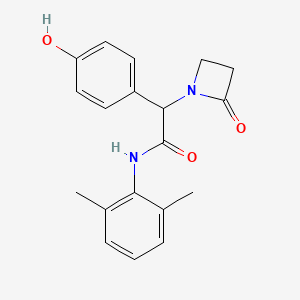
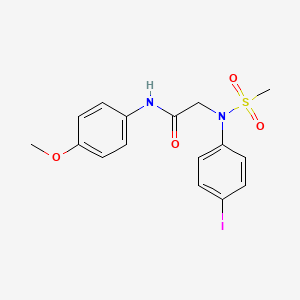
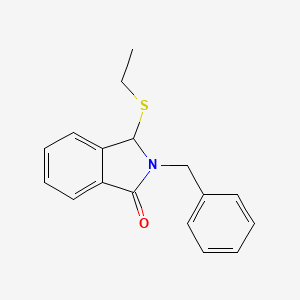
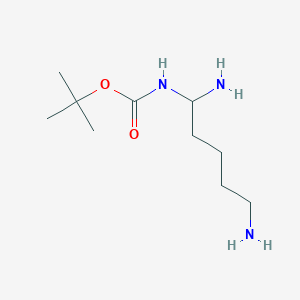
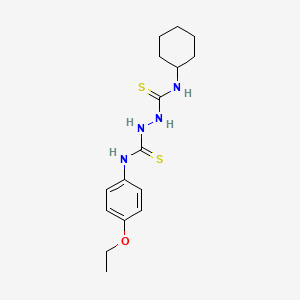
![N-[(2-chlorophenyl)methyl]-1-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B12457598.png)
![[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]acetic acid](/img/structure/B12457605.png)
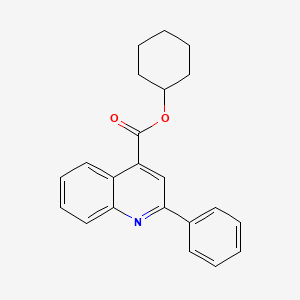
![1-oxo-1-phenylpropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12457638.png)
